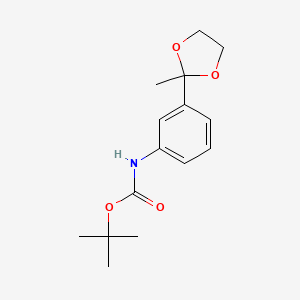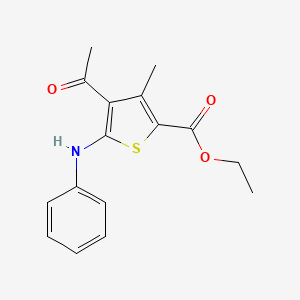![molecular formula C9H7N3O5 B1333058 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide CAS No. 439095-26-8](/img/structure/B1333058.png)
2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide is a useful research compound. Its molecular formula is C9H7N3O5 and its molecular weight is 237.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity
- Antioxidant Properties : Research on similar compounds, like N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, has indicated potential antioxidant activity. These compounds were compared with ascorbic acid for their efficacy in scavenging free radicals (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Molecular Studies
- Molecular Docking : A study on 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives designed as inhibitors for Mycobacterium tuberculosis demonstrated significant findings. These compounds were evaluated for their inhibitory action and cytotoxicity, highlighting their potential in therapeutic applications (Pedgaonkar et al., 2014).
Synthesis and Derivatives
- Novel Derivatives Synthesis : Research focusing on the synthesis of novel compounds like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives revealed their potential as antioxidant and anti-inflammatory compounds (Koppireddi et al., 2013).
Biological Activities
- Anti-Inflammatory Properties : Various derivatives of similar compounds have been synthesized and evaluated for their anti-inflammatory activity. For instance, the synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide based thiazolidinone derivatives showed potent antibacterial and antifungal activities (Kumar et al., 2012).
Propriétés
IUPAC Name |
2-(5-nitro-2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c10-8(13)4-11-6-3-5(12(15)16)1-2-7(6)17-9(11)14/h1-3H,4H2,(H2,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXYMIGVSHJOCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274519 |
Source


|
| Record name | 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-26-8 |
Source


|
| Record name | 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2-(5-Nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, in the form of [11C]N′-MPB, enable the visualization of TSPO in the brain?
A1: [11C]N′-MPB, a radiolabeled derivative of 2-(5-Nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, exhibits a high binding affinity for TSPO (Ki = 4.9 nM) []. This strong affinity allows it to bind to TSPO, which is highly expressed in areas of neuroinflammation. The radioactive carbon-11 isotope in [11C]N′-MPB allows for its detection using Positron Emission Tomography (PET). Therefore, the accumulation of [11C]N′-MPB in the brain, as detected by PET, serves as an indirect measure of TSPO concentration and, consequently, neuroinflammation.
Q2: What are the key findings supporting the potential of [11C]N′-MPB as a PET imaging agent for TSPO?
A2: Several key findings from preclinical studies support the potential of [11C]N′-MPB:
- High TSPO Binding Affinity and Lipophilicity: [11C]N′-MPB demonstrates high binding affinity for TSPO and suitable lipophilicity, allowing it to cross the blood-brain barrier effectively [].
- Specific Binding and Biodistribution: Biodistribution studies in mice revealed high radioactivity accumulation in TSPO-rich organs, indicating its selectivity [].
- Metabolic Stability: Metabolite analysis in rats confirmed the high stability of [11C]N′-MPB in vivo, ensuring accurate signal detection [].
- In vivo Validation in Ischemic Stroke Model: In vitro autoradiography and in vivo PET imaging in an ischemic rat model demonstrated increased [11C]N′-MPB uptake in the injured brain hemisphere, correlating with increased TSPO expression during neuroinflammation []. This increased uptake was diminished by a known TSPO ligand, further confirming specific binding.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1332975.png)

![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)


![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)



![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)


